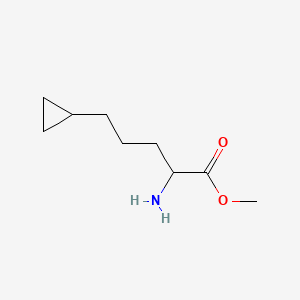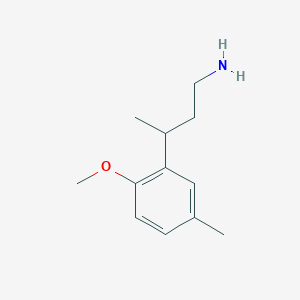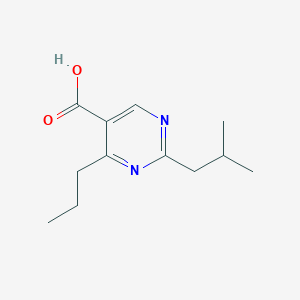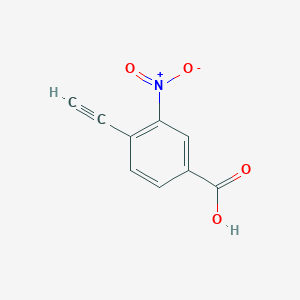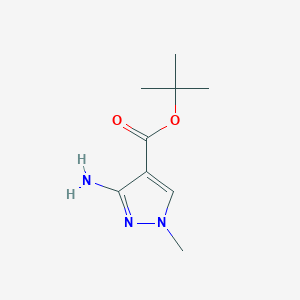
2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide is a heterocyclic compound that contains a piperidine ring and an isothiazolidine ring with a dioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of piperidine derivatives with isothiazolidine precursors. One common method includes the cyclization of piperidine with an appropriate isothiazolidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions where the piperidine ring or the isothiazolidine ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to various derivatives with modified functional groups on the piperidine or isothiazolidine rings .
Scientific Research Applications
2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dione
- 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide hydrochloride
- 2-Piperidinones
Uniqueness
2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide is unique due to its specific combination of a piperidine ring and an isothiazolidine ring with a dioxide group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H20N2O2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-(1-piperidin-2-ylethyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H20N2O2S/c1-9(10-5-2-3-6-11-10)12-7-4-8-15(12,13)14/h9-11H,2-8H2,1H3 |
InChI Key |
ONPURDMHEMKNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)N2CCCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


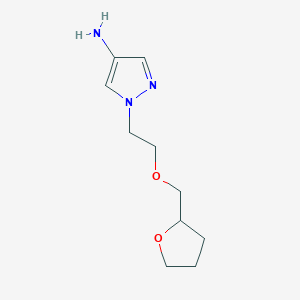
![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
